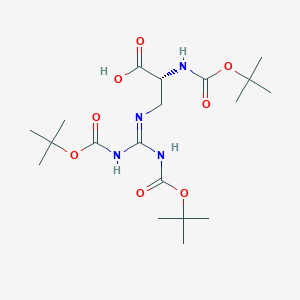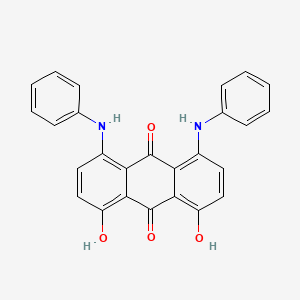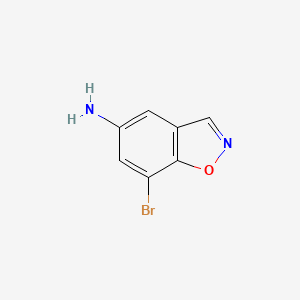
5-Amino-7-bromobenzisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromobenzo[d]isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d]isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with hydroxylamine-O-sulfonic acid, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper(I) iodide .
Industrial Production Methods: Industrial production of 7-Bromobenzo[d]isoxazol-5-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromobenzo[d]isoxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
7-Bromobenzo[d]isoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 7-Bromobenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biological pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 5-Amino-3-bromo-2-isoxazolecarboxylic acid
- 4-Bromo-2-isoxazolin-5-amine
- 3,5-Dibromo-2-isoxazoline
Comparison: 7-Bromobenzo[d]isoxazol-5-amine is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C7H5BrN2O |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
7-bromo-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2 |
Clé InChI |
NREFGPPWDCIHKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C=NO2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




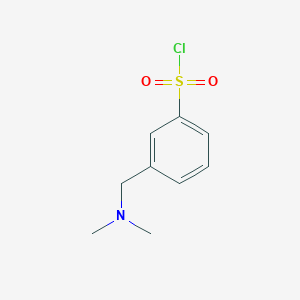

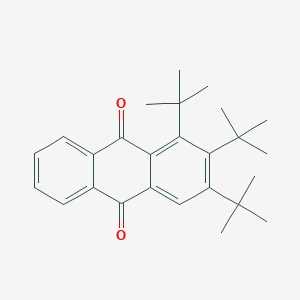
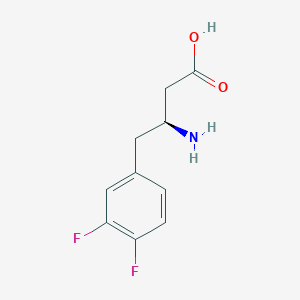

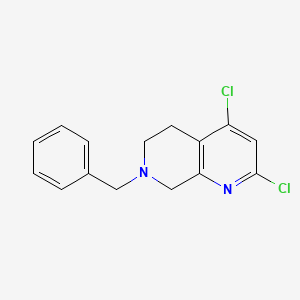

![5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)

![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
